2-Cyclohepten-1-one, 2-iodo-
Description
Contextualization within Halogenated α,β-Unsaturated Cyclic Ketones
2-Cyclohepten-1-one (B143340), 2-iodo- belongs to the class of α-haloenones, which are α,β-unsaturated ketones bearing a halogen atom at the alpha-position. This structural feature is pivotal to its reactivity. The α-halogenation of α,β-unsaturated ketones is a well-established transformation in organic chemistry, often achieved through the reaction of an enol or enolate intermediate with an electrophilic halogen source. fiveable.me In acidic conditions, the reaction typically results in the substitution of a single alpha-hydrogen with a halogen. wikipedia.org The presence of the iodine atom in 2-iodo-2-cyclohepten-1-one significantly influences its chemical behavior, rendering it a highly reactive and useful synthetic intermediate. wikipedia.org
The general class of α,β-unsaturated ketones is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, which leads to enhanced reactivity. fiveable.me The introduction of a halogen at the α-position further activates the molecule for various transformations. These compounds are valuable precursors for creating more complex cyclic or polycyclic structures. fiveable.me For instance, α-bromo ketones are known to be excellent starting materials for the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.orglibretexts.org Similarly, the iodo-substituted analog offers a unique set of reactive possibilities.
Fundamental Reactivity and Structural Considerations within Seven-Membered Rings
The seven-membered ring of 2-Cyclohepten-1-one, 2-iodo- introduces specific structural and reactivity considerations. The synthesis of seven-membered rings can be challenging due to entropic factors and transannular strain. nih.gov However, various methods, including ring expansion reactions and cycloadditions, have been developed to construct these frameworks. nih.govillinois.edu The reactivity of seven-membered rings is an area of active research, with factors like ring strain and the presence of functional groups playing a crucial role. researchgate.netmdpi.com
The α,β-unsaturated system within the seven-membered ring of this compound is a key determinant of its reactivity. The parent compound, 2-cyclohepten-1-one, can be synthesized through various routes, including the α,β-dehydrogenation of cycloheptanone. orgsyn.org The introduction of the iodo group at the 2-position creates a versatile electrophilic site. This allows the compound to participate in a variety of reactions, including nucleophilic substitutions where the iodo group is displaced by other functional groups. angenechemical.com
Significance as a Versatile Synthetic Intermediate
The true value of 2-Cyclohepten-1-one, 2-iodo- lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 2-position of the cycloheptenone ring. angenechemical.com
Furthermore, the α,β-unsaturated ketone moiety can undergo conjugate addition reactions, enabling the formation of new carbon-carbon bonds at the β-position. angenechemical.com This dual reactivity makes 2-iodo-2-cyclohepten-1-one a powerful tool for constructing complex molecular architectures. It serves as an excellent substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. angenechemical.com These reactions facilitate the rapid assembly of complex molecules, including those with potential biological activity or applications in materials science. angenechemical.comorganic-chemistry.org The ability to selectively functionalize the seven-membered ring at two distinct positions highlights the compound's significance in the strategic design and synthesis of novel organic compounds.
Below is a table summarizing some of the key properties of 2-Cyclohepten-1-one, 2-iodo- and its parent compound, 2-Cyclohepten-1-one.
| Property | 2-Cyclohepten-1-one, 2-iodo- | 2-Cyclohepten-1-one |
| CAS Number | 33948-36-6 nih.govsigmaaldrich.com | 1121-66-0 chemicalbook.com |
| Molecular Formula | C6H7IO nih.gov | C7H10O chemeo.com |
| Molecular Weight | 222.02 g/mol nih.gov | 110.15 g/mol chemeo.com |
| Physical Form | Solid sigmaaldrich.com | Liquid orgsyn.org |
| Boiling Point | Not specified | 183°C chemicalbook.com |
| Density | Not specified | 0.988 g/mL at 25°C chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
160878-96-6 |
|---|---|
Molecular Formula |
C7H9IO |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-iodocyclohept-2-en-1-one |
InChI |
InChI=1S/C7H9IO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2 |
InChI Key |
MJVYKSVGOSLLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC1)I |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Cyclohepten 1 One, 2 Iodo
Direct Iodination Approaches
Direct iodination of 2-cyclohepten-one offers a straightforward route to the target compound. This typically involves an electrophilic attack on the enone system.
Electrophilic Iodination of 2-Cyclohepten-1-one (B143340)
Electrophilic iodination is a common method for introducing an iodine atom at the α-position of α,β-unsaturated ketones. mdpi.com For the synthesis of 2-iodo-2-cyclohepten-1-one, this involves the reaction of 2-cyclohepten-1-one with an iodinating agent. A widely utilized method involves the use of molecular iodine (I₂) in the presence of a base, such as pyridine (B92270). orgsyn.org The reaction is thought to proceed through the nucleophilic addition of pyridine to the enone, followed by iodine capturing the resulting enolate, and a subsequent pyridine-promoted elimination to yield the α-iodo enone. orgsyn.org
Other reagent systems have also been developed for the α-iodination of enones, which could be applicable to the synthesis of 2-iodo-2-cyclohepten-1-one. These include the use of iodine in combination with copper(II) oxide (CuO) in a solvent like isopropanol, which has been shown to be effective for the α'-iodination of α,β-unsaturated ketones. organic-chemistry.orgresearchgate.netsorbonne-universite.fr Additionally, systems like iodine with trimethylorthoformate (TMOF) or 2-iodoxybenzoic acid (IBX) in water have been reported for the synthesis of α-iodo ketones. mdpi.com The choice of reagent can be crucial for achieving high yields and selectivity.
Optimization of Reagent Systems and Reaction Conditions
The efficiency of the direct iodination of 2-cyclohepten-1-one is highly dependent on the chosen reagent system and reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and the specific iodinating agent and any accompanying additives or catalysts.
For instance, in the iodination of α,β-unsaturated ketones using triphenylphosphine (B44618) diiodide, acetonitrile (B52724) has been found to be a suitable solvent, particularly when the reaction is carried out at reflux. cdnsciencepub.com In other systems, such as the CuO/I₂ method, propan-2-ol has been identified as the optimal solvent. organic-chemistry.org Temperature control is also critical; for example, in the pyridine-mediated iodination of 2-cyclohexen-1-one (B156087), the reaction is initiated at ice-bath temperature before being allowed to proceed at room temperature. orgsyn.org
The selection of the iodinating agent and any catalysts is paramount. While molecular iodine is a common choice, other reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst such as BF₃·OEt₂ can enhance the electrophilicity of the iodine and may offer advantages in terms of reactivity and selectivity. The optimization of these factors is essential to maximize the yield of 2-iodo-2-cyclohepten-1-one while minimizing the formation of byproducts.
Table 1: Reagent Systems for Electrophilic Iodination of Enones
| Reagent System | Solvent | Temperature | Notes |
| I₂ / Pyridine | Diethyl ether / Pyridine | 0 °C to Room Temp. | Effective for α-iodination of cyclic enones. orgsyn.org |
| Triphenylphosphine diiodide | Acetonitrile | Reflux | Suitable for β-diketones. cdnsciencepub.com |
| CuO / I₂ | Isopropanol | Not specified | Provides high yields for α'-iodination. organic-chemistry.org |
| I₂ / TMOF | Not specified | Not specified | Efficient for α-iodo ketones from acetophenones. mdpi.com |
| IBX / I₂ | Water | Not specified | Eco-friendly method for α-iodoketones from alkenes. mdpi.com |
| NIS / BF₃·OEt₂ | Dichloromethane or Acetonitrile | 0–25 °C | Lewis acid activates the carbonyl group. |
Regioselectivity and Stereoselectivity in Direct Halogenation
In the direct halogenation of unsymmetrical ketones, regioselectivity is a key consideration. For α,β-unsaturated ketones like 2-cyclohepten-1-one, halogenation can potentially occur at the α- or α'-position. The regiochemical outcome is influenced by whether the reaction proceeds under thermodynamic or kinetic control. stackexchange.com Acid-catalyzed halogenation typically favors the formation of the more substituted (thermodynamic) enol, leading to halogenation at the more substituted α-carbon. stackexchange.com In contrast, base-catalyzed halogenation proceeds under kinetic control, with the proton being removed from the least substituted α-carbon to form the more stable enolate, leading to halogenation at that position. stackexchange.com
For 2-cyclohepten-1-one, direct iodination at the α-position (C2) is desired. The electron-withdrawing effect of the carbonyl group activates the adjacent α-position for electrophilic attack, favoring the formation of the 2-iodo derivative. The stereochemistry of the addition of halogens to alkenes is typically anti, proceeding through a cyclic halonium ion intermediate. libretexts.org This interaction stabilizes the developing positive charge and blocks syn-attack of the halide ion. libretexts.org While the double bond in 2-cyclohepten-1-one is part of a conjugated system, understanding the stereochemical principles of halogen addition is crucial for predicting the stereochemical outcome of reactions where new stereocenters may be formed. Strategies to control regioselectivity and stereoselectivity often involve the use of specific directing groups or chiral catalysts. numberanalytics.com
Multi-Step Synthesis from Precursors
When direct iodination methods are not suitable or efficient, multi-step synthetic sequences starting from various precursors can be employed to construct the 2-iodo-2-cyclohepten-1-one scaffold.
Functional Group Interconversions Leading to Iodinated Cycloheptenone Scaffolds
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. ic.ac.ukub.edu This approach can be used to prepare 2-iodo-2-cyclohepten-1-one from precursors that already contain the seven-membered ring. For example, a β-diketone like 1,3-cycloheptanedione can be converted to an enol phosphonate, which can then undergo reaction with an iodinating agent. A method has been described for the conversion of 1,3-cyclohexanediones to 3-iodo-2-cyclohexen-1-ones using triphenylphosphine diiodide and triethylamine, a strategy that could potentially be adapted for the seven-membered ring system. cdnsciencepub.com
Another potential FGI route could involve the transformation of other functional groups on the cycloheptenone ring. For instance, a precursor with a leaving group at the 2-position could undergo nucleophilic substitution with an iodide source. The development of methods for the conversion of methyl homopropargyl ethers to α-iodo-γ-chloroketones via an ICl-mediated process highlights the potential for creative FGI strategies to access complex halogenated ketones. nih.gov
Cyclization Strategies for Seven-Membered Ring Formation with Concurrent Iodination
The construction of seven-membered rings can be challenging due to unfavorable entropic factors. nih.gov However, various cyclization strategies have been developed to overcome these hurdles. researchgate.netresearchgate.net In some cases, the iodination step can be integrated into the ring-forming reaction itself.
One approach involves ring expansion reactions. For example, a one-carbon ring expansion of a six-membered ring precursor could lead to a seven-membered ring. While not involving concurrent iodination, methods for the one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones are known, which could then be subjected to iodination. researchgate.net
Advanced Synthetic Techniques
The synthesis and functionalization of 2-iodo-2-cyclohepten-1-one and related iodinated cyclic enones can be achieved through sophisticated methodologies that offer high levels of selectivity and efficiency. These advanced techniques often employ hypervalent iodine reagents for unique transformations and transition-metal catalysis for the construction of complex molecular architectures.
Application of Hypervalent Iodine Reagents in 2-Cyclohepten-1-one, 2-iodo- Synthesis and Derivatization
Hypervalent iodine(III) and iodine(V) reagents have emerged as powerful tools in organic synthesis due to their mild, selective, and environmentally benign characteristics, often serving as alternatives to heavy metal oxidants. rsc.orgacs.org While direct α-iodination of cycloheptenone using a hypervalent iodine reagent as the primary iodinating agent is not extensively documented, their application in the derivatization of the α-position of enones is well-established. These reagents are particularly useful for a variety of oxidative transformations and functional group transfers. acs.orgbeilstein-journals.orgrsc.org
One notable application involves the α-arylation of cyclic enones. Research has shown that hypervalent iodine(III) reagents, such as aryliodine bis(trifluoroacetates), can effectively mediate the α-arylation of enones like 2-cyclohepten-1-one. acs.org This transformation typically proceeds via the formation of a β-pyridinium silyl (B83357) enol ether intermediate, followed by a Claisen-type rearrangement of an intermediate O-iodonium compound. acs.org This methodology allows for the introduction of an aryl group at the α-position of the enone, demonstrating the utility of hypervalent iodine reagents in the derivatization of the cycloheptenone scaffold.
Furthermore, hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) are versatile oxidants used in a wide array of synthetic transformations, including C-H functionalization and the construction of heterocyclic rings. mdpi.com For instance, PIDA can mediate oxidative cyclizations and rearrangements, which could be applied to derivatives of 2-iodo-2-cyclohepten-1-one to construct more complex molecular frameworks. nih.gov The electrophilic nature of these reagents facilitates reactions such as the Hofmann rearrangement, which could be a potential pathway for derivatizing amide-containing analogues of the target compound. mdpi.com
The table below summarizes representative transformations involving hypervalent iodine reagents that are applicable to the derivatization of cyclic enones.
| Reagent | Substrate Type | Transformation | Key Features |
| Aryliodine bis(trifluoroacetates) | Cyclic Enones | α-Arylation | Mediated by pyridine and trimethylsilyl (B98337) triflate; proceeds via a Claisen-type rearrangement. acs.org |
| Phenyliodine(III) diacetate (PIDA) | Amides | Hofmann Rearrangement | Metal-free conditions for the synthesis of amines from amides. mdpi.com |
| PIDA | 4-Arylbut-3-enoic acids | Oxidative Cyclization/Rearrangement | Forms 4-arylfuran-2(5H)-ones under mild conditions. nih.gov |
| 2-Iodoxybenzoic acid (IBX) | N-substituted tetrahydroquinolines | Oxidative desulfurization and functionalization | Transition-metal-free synthesis of C3,6-dithioquinolin-2-ones. researchgate.net |
Transition-Metal-Catalyzed Approaches to Related Iodinated Cyclic Enones
Transition-metal catalysis provides a powerful and versatile platform for the synthesis and functionalization of iodinated cyclic enones. Palladium and rhodium complexes, in particular, have been extensively used to construct and elaborate on these valuable synthetic intermediates.
Palladium-catalyzed reactions are central to the chemistry of α-iodo enones. acs.org These compounds are excellent substrates for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the α-position. For example, palladium(0)-catalyzed Suzuki couplings of α-iodo enones with organoboranes have been successfully employed in the synthesis of complex molecules. acs.org This highlights the potential of 2-iodo-2-cyclohepten-1-one to serve as a building block for the synthesis of more elaborate structures. Additionally, palladium-catalyzed carbonylative approaches have been developed for the synthesis of α-branched enones from vinyl iodides, demonstrating a pathway to construct substituted cyclic enone systems. bohrium.comacs.org
The following table presents examples of palladium-catalyzed reactions relevant to the synthesis and derivatization of iodinated cyclic enones.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(PPh₃)₄ | α-Iodo enone, Organoborane | α-Substituted enone | Suzuki cross-coupling for C-C bond formation. acs.org |
| Pd(OAc)₂ | Vinyl iodide, Arylboronic acid | α-Branched enone | Ligand-free carbonylation for the synthesis of chalcones and α-branched enones. bohrium.com |
| Pd(OAc)₂ | α-Pyrone, 1-Iodo-2-methylprop-1-ene | Diene | Heck reaction for the synthesis of a diene precursor to Pseudopterosin A. mdpi.com |
Rhodium catalysis offers alternative and complementary strategies for the synthesis of complex cyclic enones. scispace.com Rhodium(I)-catalyzed [2+2+2] cyclizations of diynes with enones have been utilized in the synthesis of polycyclic frameworks. researchgate.net Furthermore, rhodium(III)-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes provides access to spirocyclic enones, which are present in several natural products. scispace.com While not directly yielding 2-iodo-2-cyclohepten-1-one, these methods showcase the power of rhodium catalysis in constructing intricate cyclic enone systems that could potentially be iodinated in a subsequent step.
The table below summarizes selected rhodium-catalyzed reactions for the synthesis of related cyclic enone structures.
| Catalyst System | Reactants | Product Type | Key Features |
| [Rh(cod)Cl]₂ | Diyne, Enone | Polycyclic system | [2+2+2] Cyclization to construct complex ring systems. researchgate.net |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | 2-Alkenylphenol, Alkyne | Spirocyclic enone | Dearomatizing oxidative annulation with high regioselectivity. scispace.com |
| Rh₂(oct)₄ | N-Tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | Tetracyclic 3,4-fused indole (B1671886) | Intramolecular (3+2) cycloaddition to form fused heterocyclic systems. mdpi.com |
These advanced synthetic techniques, employing both hypervalent iodine reagents and transition-metal catalysts, provide a robust toolbox for the synthesis and diversification of 2-iodo-2-cyclohepten-1-one and related iodinated cyclic enones, paving the way for their application in the synthesis of complex target molecules.
Mechanistic Investigations of Reactions Involving 2 Cyclohepten 1 One, 2 Iodo
Reaction Pathways of Electrophilic Additions to the α,β-Unsaturated System
Electrophilic addition to the carbon-carbon double bond of α,β-unsaturated systems like 2-cyclohepten-1-one (B143340), 2-iodo- is a fundamental reaction class. science-revision.co.uksavemyexams.com The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the reaction can still proceed, typically initiated by the attack of an electrophile on the π-electrons of the double bond. science-revision.co.uk This attack generates a carbocation intermediate, which is then intercepted by a nucleophile to yield the final addition product. libretexts.orgchemguide.co.uk
The regioselectivity of the addition is governed by the stability of the resulting carbocation. In the case of 2-cyclohepten-1-one, 2-iodo-, the electrophile can add to either the α or β carbon of the double bond. The stability of the intermediate carbocation is influenced by both the inductive effect of the carbonyl group and the iodine atom, as well as resonance effects. The general mechanism for electrophilic addition to an alkene involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
A key consideration in the electrophilic addition to 2-iodo-2-cyclohepten-1-one is the nature of the electrophile. For instance, the addition of a hydrogen halide (HX) would proceed via protonation of the double bond to form a carbocation, followed by attack of the halide anion. chemguide.co.uk The regiochemical outcome would be dictated by the relative stability of the possible carbocationic intermediates.
While specific studies on the electrophilic addition to 2-iodo-2-cyclohepten-1-one are not extensively documented, the general principles of electrophilic addition to α,β-unsaturated ketones provide a framework for understanding its reactivity. wikipedia.org The electron-withdrawing nature of both the carbonyl group and the iodine atom at the 2-position would likely make the β-carbon the more favorable site for initial electrophilic attack, leading to a carbocation at the α-position that is stabilized by resonance with the carbonyl group.
Detailed Analysis of Nucleophilic Additions and Conjugate Pathways
Nucleophilic additions to α,β-unsaturated systems can occur via two primary pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. wikipedia.orglibretexts.org The choice between these pathways is influenced by a variety of factors, including the nature of the nucleophile, the substrate, and the reaction conditions.
In the case of 2-iodo-2-cyclohepten-1-one, the presence of the α,β-unsaturated system renders the β-carbon electrophilic due to resonance with the carbonyl group. wikipedia.org This makes the compound susceptible to conjugate addition by a wide range of nucleophiles. The general mechanism for nucleophilic conjugate addition involves the attack of a nucleophile on the β-carbon, forming an enolate intermediate. This enolate is then protonated to give the final saturated ketone product. wikipedia.org
| Step | Description |
| 1 | A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated ketone. |
| 2 | The π-electrons of the double bond shift to the α-carbon, and the π-electrons of the carbonyl group shift to the oxygen atom, forming an enolate intermediate. |
| 3 | The enolate intermediate is protonated, typically by a solvent or a weak acid, to yield the final 1,4-addition product. |
A variety of nucleophiles can participate in conjugate addition reactions, including amines, thiols, and organometallic reagents. For instance, Gilman reagents (lithium diorganocuprates) are known to be excellent nucleophiles for 1,4-additions to conjugated carbonyls. libretexts.org While specific data for 2-iodo-2-cyclohepten-1-one is limited, studies on the analogous 2-iodo-2-cyclohexen-1-one demonstrate its utility in conjugate addition reactions. angenechemical.com These reactions allow for the introduction of a wide range of substituents at the β-position, leading to the synthesis of diverse functionalized cycloalkanones.
Organometallic Cross-Coupling Reaction Mechanisms
The vinyl iodide functionality in 2-iodo-2-cyclohepten-1-one makes it an excellent substrate for organometallic cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are among the most widely used methods for constructing C-C bonds. numberanalytics.comlibretexts.orgwikipedia.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the vinyl iodide to a low-valent palladium(0) complex. nobelprize.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the C-I bond in 2-iodo-2-cyclohepten-1-one makes it a suitable substrate for this initial step.
Transmetalation: In the next step, the organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) transfers its organic group to the palladium(II) complex. acs.orgresearchgate.netnih.gov This process, known as transmetalation, results in a new palladium(II) intermediate where both organic groups to be coupled are attached to the palladium center.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex are coupled together, forming the desired product and regenerating the palladium(0) catalyst. libretexts.orguwindsor.ca This step allows the catalytic cycle to continue.
A documented synthesis of 2-iodo-2-cyclohepten-1-one highlights its use in a Stille coupling reaction, demonstrating the practical application of this mechanistic pathway. wvu.edu
| Step | Reactants | Intermediate | Product |
| Oxidative Addition | R-X + Pd(0) | R-Pd(II)-X | - |
| Transmetalation | R-Pd(II)-X + R'-M | R-Pd(II)-R' | M-X |
| Reductive Elimination | R-Pd(II)-R' | - | R-R' + Pd(0) |
| R-X = 2-iodo-2-cyclohepten-1-one; R'-M = Organometallic reagent |
Copper-mediated coupling reactions offer an alternative and often complementary approach to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org These reactions can proceed through various mechanisms, including those involving a halogen-copper exchange.
The halogen-copper exchange reaction involves the reaction of an organic halide with an organocopper reagent, leading to the formation of a new organocopper species and a metal halide. uni-muenchen.de This process can be particularly useful for preparing functionalized organocopper reagents that might be difficult to synthesize through other methods. While specific studies on 2-iodo-2-cyclohepten-1-one are limited, the analogous 2-iodo-2-cyclohexen-1-one has been utilized in copper-mediated reactions. d-nb.info
The general mechanism for a copper-catalyzed cross-coupling reaction often involves the formation of an organocopper intermediate, which then reacts with the coupling partner. In the context of 2-iodo-2-cyclohepten-1-one, a plausible pathway would involve the reaction of the vinyl iodide with a copper(I) salt to form a vinylcopper intermediate. This intermediate could then undergo coupling with another organic fragment.
Intramolecular Cyclization and Rearrangement Mechanisms
The presence of both an electrophilic double bond and a leaving group (iodine) in 2-iodo-2-cyclohepten-1-one and its derivatives opens up possibilities for intramolecular reactions, leading to the formation of new ring systems.
Iodocyclization is a powerful method for the construction of carbo- and heterocyclic compounds. mdpi.combiointerfaceresearch.com This reaction involves the electrophilic attack of an iodine species on a double or triple bond, followed by the intramolecular attack of a tethered nucleophile. mdpi.comresearchgate.net
For a derivative of 2-cyclohepten-1-one with a tethered nucleophile (e.g., an alcohol, amine, or another carbon nucleophile), treatment with an electrophilic iodine source could initiate an iodocyclization cascade. The reaction would likely proceed via the formation of an iodonium (B1229267) ion intermediate across the double bond of the cycloheptenone ring. Subsequent intramolecular attack by the tethered nucleophile would lead to the formation of a new ring fused to the cycloheptane (B1346806) core. The regioselectivity of the cyclization (i.e., exo vs. endo) would be governed by Baldwin's rules and the specific nature of the substrate and reaction conditions.
Reductive Heteroannulation Mechanisms and their Regioselectivity
Reductive heteroannulation is a powerful strategy for the synthesis of fused heterocyclic systems. In the context of 2-iodo-2-cyclohepten-1-one, this process is typically a two-step sequence involving an initial palladium-catalyzed cross-coupling reaction, followed by an intramolecular reductive cyclization. This approach has been successfully applied to the synthesis of various carbazole (B46965) and carbazolone derivatives, with studies indicating that different ring sizes, including seven-membered rings, are well-tolerated in these reactions. wvu.edu The choice of reaction conditions for the second step—the reductive cyclization—is critical as it dictates the final product, allowing for divergent mechanistic pathways.
The general synthetic route commences with a Stille coupling between 2-iodo-2-cyclohepten-1-one and an organostannane, such as 2-(tri-n-butylstannyl)-1-nitrobenzene. This reaction constructs the key intermediate, 2-(2-nitrophenyl)-2-cyclohepten-1-one, which is the direct precursor for the subsequent reductive heteroannulation step. wvu.edu
From this common intermediate, the mechanistic course can be directed down two primary pathways depending on the reducing agent and catalytic system employed. These pathways lead to either fully reduced tetrahydrocyclohepta[b]indoles or cyclohepta[b]indolones where the carbonyl group is retained.
Pathway A: Catalytic Hydrogenation for Tetrahydrocyclohepta[b]indoles
When the 2-(2-nitrophenyl)-2-cyclohepten-1-one intermediate is subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere, a comprehensive reduction occurs. wvu.eduresearchgate.net This process yields 6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole.
The proposed mechanism for this transformation involves several sequential reduction and cyclization steps:
Reduction of the Nitro Group: The palladium catalyst facilitates the reduction of the nitro group to an aniline (B41778) derivative.
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile, attacking the enone system. This can occur via a 1,4-conjugate addition to the α,β-unsaturated ketone.
Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic indole (B1671886) core.
Reduction of the Enone: The carbon-carbon double bond and the carbonyl group of the original cycloheptenone moiety are also reduced under these hydrogenation conditions.
The regioselectivity of this reaction is influenced by substituents on the cycloheptenone ring. Studies on analogous cyclohexenone systems have shown that methyl groups on the ring lead to regioselectively substituted tetrahydrocarbazoles. wvu.edu By extension, substituents on the 2-cyclohepten-1-one scaffold would be expected to direct the cyclization, leading to specific isomers of the final cyclohepta[b]indole product.
Pathway B: Carbon Monoxide-Mediated Reductive Annulation for Cyclohepta[b]indolones
A distinct mechanistic pathway is operative when carbon monoxide (CO) is used as the reducing agent in the presence of a specific palladium catalyst system, often comprising Pd(dba)₂, a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,10-phenanthroline. wvu.edu This method results in the formation of a 5,7,8,9,10,11-hexahydro-6H-cyclohepta[b]indol-6-one, preserving the carbonyl functionality of the cycloheptenone ring. wvu.eduresearchgate.net
The mechanism for this palladium-catalyzed reductive N-heteroannulation is more complex:
Reduction of the Nitro Group: Carbon monoxide serves as the terminal reductant, converting the nitro group into a reactive intermediate, likely a nitroso or nitrene species, coordinated to the palladium center.
Intramolecular Cyclization: This is followed by an intramolecular cyclization to form the new heterocyclic ring.
This pathway is highly valuable as it provides access to cyclohepta[b]indolones, which are versatile intermediates for further synthetic modifications. The regiochemical outcome is again dependent on the substitution pattern of the starting cycloheptenone.
The table below summarizes the divergent outcomes based on the reductive conditions applied to the 2-(2-nitrophenyl)-2-cycloalkenone intermediate, with the cycloheptenone products being inferred from established reactivity in analogous systems. wvu.eduresearchgate.net
| Reaction Pathway | Reagents and Conditions | Intermediate | Predicted Product for Cycloheptenone System | Key Mechanistic Features |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, Ambient Temperature | 2-(2-Nitrophenyl)-2-cyclohepten-1-one | 6,7,8,9,10,11-Hexahydro-5H-cyclohepta[b]indole | Full reduction of nitro group and enone system; Intramolecular cyclization. wvu.eduresearchgate.net |
| CO-Mediated Reductive Annulation | Pd(dba)₂, dppp, 1,10-Phenanthroline, CO (90 psi), DMF, 80 °C | 2-(2-Nitrophenyl)-2-cyclohepten-1-one | 5,7,8,9,10,11-Hexahydro-6H-cyclohepta[b]indol-6-one | Nitro group reduction by CO; Preservation of the carbonyl group. wvu.edu |
Diverse Synthetic Applications of 2 Cyclohepten 1 One, 2 Iodo and Its Derivatives
Versatile Building Block in Complex Molecule Synthesis
The strategic placement of the iodide on the enone system renders 2-iodo-2-cyclohepten-1-one an exceptional substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has been harnessed by synthetic chemists to forge intricate molecular frameworks that are otherwise challenging to access.
The creation of fused and annulated ring systems is a cornerstone of complex molecule synthesis, and iodinated cycloalkenones are key players in this field. Methodologies such as thermal rearrangements and transition metal-catalyzed reactions utilizing these substrates provide efficient pathways to bicyclic and polycyclic structures.
One powerful strategy involves the preparation and thermal rearrangement of β-(2-vinylcyclopropyl) α,β-unsaturated ketones. In this approach, β-iodo enones are treated with lithium (phenylthio)(2-vinylcyclopropyl)cuprate. The resulting β-(2-vinylcyclopropyl) enones undergo thermal rearrangement upon heating to yield seven-membered ring annulation products in excellent yields. researchgate.net Similarly, five-membered rings can be annulated through the thermal rearrangement of β-cyclopropyl α,β-unsaturated ketones, which are readily prepared from the corresponding β-iodo enones. cdnsciencepub.com
Transition metal catalysis offers another robust avenue for constructing fused ring systems. A palladium-catalyzed divergent cascade annulation reaction of unactivated cycloalkenes with alkynoic acids has been developed to create (E)-γ-lactones fused to five- or six-membered rings. bohrium.com Furthermore, rhodium-catalyzed two-carbon ring expansion of 1-indanones by inserting ethylene (B1197577) into a carbon-carbon bond provides a direct method for preparing benzocycloheptenones, which are valuable synthetic intermediates. nih.gov Other methods for ring expansion include a tandem oxidative cleavage/intramolecular Horner-Wadsworth-Emmons reaction of cyclic allylic phosphonates, which can efficiently produce substituted cycloheptenones. researchgate.net
A summary of selected annulation methods is presented below.
| Starting Material Type | Reagents/Conditions | Product Type | Ref. |
| β-Iodo enone | 1. Lithium (phenylthio)(2-vinylcyclopropyl)cuprate; 2. Heat (180°C) | Seven-membered ring annulated product | researchgate.net |
| β-Iodo enone | 1. Lithium (phenylthio)(cyclopropyl)cuprate; 2. Heat (~450°C) | Five-membered ring annulated product | cdnsciencepub.com |
| 1-Indanone | Ethylene, Rh-catalyst | Benzocycloheptenone | nih.gov |
| Cyclic allylic phosphonate | 1. Ozonolysis; 2. Base | One-carbon expanded cycloheptenone | researchgate.net |
The carbon-iodine bond in 2-iodo-2-cyclohepten-1-one and its analogues is highly amenable to substitution, making it an ideal precursor for a wide array of functionalized derivatives. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, enabling the introduction of various substituents with high precision and functional group tolerance.
For instance, the reaction of 2-iodo-cyclohex-2-en-1-one with sodium benzoate (B1203000) in the presence of an ammonium (B1175870) salt can lead to the formation of both α- and γ-benzoyloxy-cyclohex-2-en-1-ones, demonstrating the ability to introduce oxygen-based functional groups. tohoku.ac.jp Asymmetric catalysis provides a powerful tool for creating chiral functionalized cycloalkenones. The palladium-catalyzed oxidative desymmetrization of meso-dibenzoates yields γ-benzoyloxy cycloalkenones with excellent enantioselectivity. These chiral building blocks can be further elaborated into a diverse set of substituted cycloalkenones. rsc.org
The reactivity of the enone system itself also allows for functionalization. The conjugate addition of organometallic reagents to α-iodo cycloalkenones is a common strategy. cdnsciencepub.com Furthermore, 2-cycloheptenone can be derived from various precursors, and it serves as a starting point for downstream products like 3-substituted cycloheptanones through reactions such as conjugate addition. chemsrc.com
| Reaction Type | Reagents | Product Description | Ref. |
| Substitution | Sodium benzoate, n-Bu₄NHSO₄ | α- and/or γ-Benzoyloxy-cycloalkenones | tohoku.ac.jp |
| Asymmetric Desymmetrization | Pd-catalyst, (R,R)- or (S,S)-Ligand, Benzoquinone | Enantiomerically enriched γ-benzoyloxy cycloalkenones | rsc.org |
| Cross-Coupling | Organostannane reagents, Pd-catalyst (Stille Coupling) | Substituted cycloalkenones |
Key Intermediate in Natural Product Total Synthesis
The structural motifs accessible from 2-iodo-2-cyclohepten-1-one and related iodinated enones are prevalent in numerous classes of biologically active natural products. Consequently, these compounds have proven to be indispensable intermediates in total synthesis campaigns.
Perhydroazulenes are a class of sesquiterpenoids characterized by a fused seven- and five-membered ring system. Their synthesis has been a long-standing challenge, and cycloheptenone derivatives are frequently employed as key intermediates. pharmaffiliates.com Detailed NMR analysis has confirmed the structure of cycloheptenone derivatives that serve as crucial precursors for these terpenoids. nih.gov Synthetic routes often commence from readily available chiral materials like (R)-(-)-carvone, which can be converted into enantiopure cycloheptenones through ring expansion reactions, paving the way for the asymmetric synthesis of perhydroazulene natural products. researchgate.net
Carbazole (B46965) alkaloids are a large family of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activities. nih.govchim.it The synthesis of the carbazole core often relies on annulation strategies. anu.edu.au A powerful approach involves the use of 2-iodo-2-cyclohexen-1-one, a six-membered ring analogue of the title compound.
A notable strategy employs a palladium-catalyzed Stille coupling between 2-iodo-2-cyclohexen-1-one and an appropriate 2-(tri-n-butylstannyl)-nitroarene. wvu.edu The resulting 2-(2-nitrophenyl)-2-cyclohexen-1-one intermediate can then undergo an intramolecular reductive N-heteroannulation to construct the carbazolone skeleton. This method is efficient and tolerates a variety of functional groups, enabling the formal total syntheses of several natural products, including murrayaquinone A and murrayafoline A. wvu.edu While direct examples using 2-iodo-2-cyclohepten-1-one for these specific alkaloids are less common, this methodology highlights the synthetic potential of analogous iodinated cyclic enones for constructing complex alkaloid frameworks. wvu.eduresearchgate.net
Development of New Synthetic Methodologies and Reagents
The unique reactivity of 2-iodo-2-cyclohepten-1-one and its analogues continues to inspire the development of new synthetic methods. For example, a convenient method for synthesizing substituted cycloheptenones has been developed from 1-bromoocta-1,7-diene-3-ols. This process involves a palladium(0)-catalyzed intramolecular 7-exo-trig cyclization followed by a palladium(II)-catalyzed oxidation of the resulting cyclic alcohol. researchgate.net
The iodine atom itself can play a catalytic role in novel transformations. A co-catalytic system using iodine and a Lewis acid has been developed for the oxidative aromatization and amination of cyclohexanones to produce o-phenylenediamines, using air as a green oxidant. rsc.org This demonstrates the expanding role of iodine-mediated reactions in developing sustainable synthetic protocols. The development of mild iodination protocols, which avoid harsh conditions, has also been crucial in making α-iodinated enones readily accessible intermediates for a wide range of synthetic applications, including palladium-catalyzed cross-coupling reactions.
Exploration of Novel Carbon-Carbon Bond Forming Reactions (e.g., Heck-type reactions)
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the assembly of complex molecular skeletons from simpler precursors. wikipedia.org 2-Iodo-2-cyclohepten-1-one and its derivatives are valuable substrates for various palladium-catalyzed cross-coupling reactions, which are powerful methods for creating these bonds.
One of the most notable applications is in the Heck reaction , where an unsaturated halide, such as 2-iodo-2-cyclohepten-1-one, reacts with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction provides a direct method for the arylation or vinylation of the cycloheptenone core. For instance, the Heck reaction can be used to introduce various substituents at the 2-position of the cycloheptenone ring, leading to a diverse range of functionalized products.
Another significant carbon-carbon bond-forming reaction is the Stille coupling . Research has shown that 2-iodo-2-cyclohexen-1-one, a close structural analog of the cycloheptenone derivative, can be coupled with organostannane reagents to introduce various substituents onto the ring. This methodology is also applicable to 2-iodo-2-cyclohepten-1-one, providing a pathway to complex derivatives. For example, a Stille coupling between 2-iodo-2-cyclohexen-1-one and 2-(tri-n-butylstannyl)-1-nitrobenzene has been utilized to synthesize 2-(2-nitrophenyl)-2-cyclohexen-1-one, a precursor to carbazole alkaloids. wvu.edu
The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that has been successfully employed with iodoalkenones. This reaction involves the coupling of an organoboron compound with a halide. While specific examples with 2-iodo-2-cyclohepten-1-one are not detailed in the provided information, the successful Suzuki coupling of the analogous 2-iodo-2-cyclohexen-1-one with 4-methoxyphenylboronic acid to produce 2-(4-methoxyphenyl)-2-cyclohexen-1-one suggests the high potential for similar transformations with the seven-membered ring system. orgsyn.org
The following table summarizes the application of Heck-type reactions with analogous iodoenones:
| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Reagents | Product | Reference |
| 2-Iodo-2-cyclohexen-1-one | 2-(Tri-n-butylstannyl)-1-nitrobenzene | Stille Coupling | Pd(dba)₂ | 2-(2-Nitrophenyl)-2-cyclohexen-1-one | wvu.edu |
| 2-Iodo-2-cyclohexen-1-one | 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ag₂O | 2-(4-Methoxyphenyl)-2-cyclohexen-1-one | orgsyn.org |
| Iodobenzene | Styrene | Heck Reaction | Palladium chloride, Potassium acetate | Stilbene | wikipedia.org |
These examples with the closely related six-membered ring system strongly indicate that 2-iodo-2-cyclohepten-1-one is a highly promising substrate for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of a wide range of complex and potentially bioactive molecules.
Selective Functionalization and Derivatization Strategies (e.g., acetoxylation, benzoyloxylation)
The reactivity of the α-iodoenone moiety in 2-iodo-2-cyclohepten-1-one allows for selective functionalization at various positions of the cycloheptene (B1346976) ring. Nucleophilic substitution reactions can be employed to introduce a range of functional groups, leading to diverse derivatives.
Studies on the analogous 2-iodo-2-cyclohexen-1-one have demonstrated the feasibility of acetoxylation and benzoyloxylation reactions. For instance, reaction of 2-iodo-cyclohexenone with sodium benzoate can lead to the formation of both α- and γ-benzoyloxylated products. tohoku.ac.jp The selectivity between the α- and γ-products can be influenced by the reaction conditions.
In the case of the cycloheptene derivative, the reaction of 2-iodo-2-cyclohepten-1-one with sodium benzoate under certain conditions yielded a mixture of products. Specifically, 2-benzoyloxy-cyclohept-2-en-1-one and 4-benzoyloxy-cyclohept-2-en-1-one were obtained, along with a β,γ-unsaturated derivative, 2-benzoyloxy-cyclohept-3-ene-1-one. tohoku.ac.jp Under different conditions, the formation of the γ-benzoyloxylated product, 4-benzoyloxy-cyclohept-2-en-1-one, was favored. tohoku.ac.jp
This demonstrates the potential for selective functionalization of the cycloheptenone ring system, although the larger ring size can lead to a more complex product distribution compared to the cyclohexenone analog.
The following table outlines the products obtained from the benzoyloxylation of 2-iodo-2-cyclohepten-1-one under different conditions:
| Starting Material | Reagents | Conditions | Products | Yields | Reference |
| 2-Iodo-2-cyclohepten-1-one | Sodium benzoate | Conditions A | 2-Benzoyloxy-cyclohept-2-en-1-one | 20% | tohoku.ac.jp |
| 4-Benzoyloxy-cyclohept-2-en-1-one | 15% | tohoku.ac.jp | |||
| 2-Benzoyloxy-cyclohept-3-ene-1-one | 41% | tohoku.ac.jp | |||
| 2-Iodo-2-cyclohepten-1-one | Sodium benzoate | Conditions B | 4-Benzoyloxy-cyclohept-2-en-1-one | 58% | tohoku.ac.jp |
These findings highlight the ability to introduce oxygen-containing functional groups at different positions of the cycloheptenone scaffold, which can be a valuable strategy for the synthesis of natural product analogs and other complex molecules.
Application in Stereoselective and Enantioselective Synthesis
The development of methods for stereoselective and enantioselective synthesis is a critical area of modern organic chemistry, enabling the preparation of single enantiomers of chiral molecules, which is often essential for their biological activity. While direct applications of 2-iodo-2-cyclohepten-1-one in stereoselective synthesis are not extensively detailed in the provided search results, the reactivity of the analogous 2-iodo-2-cyclohexen-1-one provides strong indications of its potential.
Enantioselective synthesis often relies on the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. For instance, in the context of Heck reactions with cyclic enones, the use of chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can induce asymmetry, leading to the formation of enantiomerically enriched products. libretexts.org The stereoselectivity of such reactions is influenced by factors like the choice of ligand and the electronic properties of the substrates. libretexts.org
Furthermore, the reduction of the carbonyl group in α-iodo-α,β-unsaturated ketones can be achieved with high enantioselectivity. For example, the reduction of 4,4-dimethyl-2-iodo-2-cyclohexen-1-one has been reported to yield the corresponding alcohol with 98% enantiomeric excess (ee). lookchem.com This suggests that similar enantioselective reductions could be applied to 2-iodo-2-cyclohepten-1-one to generate chiral building blocks.
The synthesis of all four optically active stereoisomers of 2-iodocyclohexanol has been accomplished, with their absolute configurations established through chemical correlation. researchgate.net This work on the six-membered ring analog underscores the potential for preparing stereochemically defined derivatives from 2-iodo-2-cyclohepten-1-one. Chemoenzymatic methods, such as lipase-catalyzed resolutions, have also been employed to resolve racemic mixtures of related compounds, providing access to enantiomerically enriched materials. metu.edu.tr
While specific examples are for the cyclohexene (B86901) system, these methodologies are generally applicable to cycloalkenones and highlight the potential of 2-iodo-2-cyclohepten-1-one as a substrate in stereoselective and enantioselective synthesis.
Synthesis of Analogues for Structure-Reactivity Relationship Studies
The synthesis of analogues of a lead compound is a fundamental strategy in medicinal chemistry and materials science to establish structure-activity relationships (SAR) and structure-property relationships. By systematically modifying the structure of 2-iodo-2-cyclohepten-1-one, researchers can probe how different structural features influence its reactivity and biological activity.
The synthesis of analogues of the related 2-iodo-2-cyclohexen-1-one has been explored in the context of developing antiproliferative agents. nih.gov For example, analogues of ottelione A, a potent antimitotic natural product, were synthesized to understand the importance of various structural motifs. This involved modifications at different positions of the cyclohexenone ring, including the introduction of different substituents. nih.gov
In a similar vein, analogues of 2-iodo-2-cyclohepten-1-one can be prepared to investigate the impact of ring size and substituent effects on reactivity in various chemical transformations. For example, comparing the outcomes of reactions such as the Heck or Suzuki coupling for 2-iodo-2-cyclohexen-1-one and 2-iodo-2-cyclohepten-1-one can provide valuable insights into the influence of the seven-membered ring on the reaction mechanism and efficiency.
The thermal rearrangement of derivatives of 2-iodo-3-methylcyclohexenone has been studied, demonstrating how structural modifications can lead to different reaction pathways and products. Such studies are crucial for understanding the underlying principles that govern the reactivity of these systems.
Furthermore, the synthesis of analogues with different substitution patterns on the cycloheptene ring can be used to fine-tune the electronic and steric properties of the molecule, which can in turn affect its reactivity in transition metal-catalyzed reactions.
The following table provides examples of synthesized analogues of the related 2-cyclohexen-1-one (B156087) system for SAR studies:
| Parent Compound | Analogue Synthesized | Purpose of Synthesis | Reference |
| Ottelione A | C-1 desvinyl, C-7 methylene (B1212753), C-7 exocyclic ethylidene, and various C-3 phenylmethyl analogues | Establish structure-activity relationship for antimitotic activity | nih.gov |
| 2-Iodo-3-methyl-2-cyclohexen-1-one | Dienone derivatives via thermal rearrangement | Investigate reactivity and derivative formation |
By synthesizing and studying a library of analogues of 2-iodo-2-cyclohepten-1-one, a deeper understanding of its chemical behavior can be achieved, paving the way for the rational design of new synthetic methodologies and molecules with desired properties.
Advanced Characterization and Analytical Methods for 2 Cyclohepten 1 One, 2 Iodo
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Cyclohepten-1-one (B143340), 2-iodo-. Both ¹H and ¹³C NMR provide direct information about the carbon skeleton and the electronic environment of the hydrogen and carbon atoms. msu.edu
In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals reveal the connectivity of protons. For 2-Cyclohepten-1-one, 2-iodo-, the vinylic proton at the C3 position is expected to appear as a triplet in the downfield region due to its proximity to the electron-withdrawing carbonyl group and the deshielding effect of the double bond. The allylic protons at the C4 position and the protons adjacent to the carbonyl group at the C7 position would also exhibit characteristic chemical shifts and coupling patterns. Protons on the remaining methylene (B1212753) groups of the seven-membered ring would appear as complex multiplets in the aliphatic region.
The ¹³C NMR spectrum provides a signal for each non-equivalent carbon atom, offering direct insight into the carbon framework. nih.gov The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 190-220 ppm for ketones. msu.edu The olefinic carbons (C2 and C3) would appear in the 100-160 ppm range, with the iodine-bearing C2 being significantly shielded compared to the C3 carbon. The remaining aliphatic carbons of the cycloheptane (B1346806) ring would resonate at higher fields.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure. Furthermore, variable temperature NMR studies and Nuclear Overhauser Effect (NOE) experiments could provide valuable information regarding the conformational dynamics and the preferred spatial arrangement of the flexible seven-membered ring. msu.edunih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Cyclohepten-1-one, 2-iodo- Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
| ¹H NMR | ¹³C NMR | ||
| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |
| H3 | 7.7 - 7.9 | C1 (C=O) | 190 - 195 |
| H4, H7 | 2.5 - 2.8 | C2 (C-I) | 100 - 105 |
| H5, H6 | 1.8 - 2.2 | C3 | 158 - 162 |
| C4, C7 | 28 - 40 | ||
| C5, C6 | 20 - 30 |
Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. scispace.com For 2-Cyclohepten-1-one, 2-iodo-, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass with high precision, which in turn allows for the unambiguous determination of its molecular formula, C₇H₉IO.
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. uni-saarland.de Due to the presence of iodine, which has only one stable isotope (¹²⁷I), the molecular ion peak would be a single, distinct signal, simplifying spectral interpretation compared to compounds with chlorine or bromine. msu.edu
The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. For α,β-unsaturated ketones, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group. scispace.com Key fragmentation patterns expected for 2-Cyclohepten-1-one, 2-iodo- include:
Loss of the iodine atom: A prominent peak corresponding to the [M-I]⁺ fragment would be expected due to the relative weakness of the C-I bond.
Loss of CO: A fragment resulting from the elimination of a neutral carbon monoxide molecule ([M-CO]⁺•) is a characteristic fragmentation for cyclic ketones.
Cleavage of the alkyl chain: Fragmentation of the cycloheptane ring can lead to a series of smaller ions.
Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), could be used to minimize fragmentation and enhance the observation of the molecular ion.
Table 2: Predicted Mass Spectrometry Data for 2-Cyclohepten-1-one, 2-iodo- Note: Predicted values for molecular ion and plausible fragments.
| Ion | Formula | Predicted m/z | Comment |
| [M]⁺• | C₇H₉IO⁺• | 236 | Molecular Ion |
| [M-I]⁺ | C₇H₉O⁺ | 109 | Loss of Iodine |
| [M-CO]⁺• | C₆H₉I⁺• | 208 | Loss of Carbon Monoxide |
| [C₅H₅O]⁺ | C₅H₅O⁺ | 81 | Ring Fragmentation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the functional groups present in 2-Cyclohepten-1-one, 2-iodo-.
The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups. The most prominent feature would be the C=O stretching vibration of the ketone, which for an α,β-unsaturated ketone typically appears at a lower wavenumber (around 1665-1685 cm⁻¹) compared to a saturated ketone, due to conjugation. libretexts.org The C=C stretching vibration of the alkene is also expected in the range of 1600-1650 cm⁻¹. The C-I bond has a characteristic stretching frequency in the far-infrared region, typically between 500 and 600 cm⁻¹. Aliphatic C-H stretching and bending vibrations would also be present in their usual regions.
Raman spectroscopy would provide complementary information. While the polar C=O group gives a strong IR signal, the less polar C=C and C-I bonds may show more intense signals in the Raman spectrum. This makes Raman a useful tool for confirming the presence of these functionalities.
Table 3: Predicted IR and Raman Vibrational Frequencies for 2-Cyclohepten-1-one, 2-iodo- Note: Representative frequency ranges for the key functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C=O | Stretch | 1665 - 1685 | Strong |
| C=C | Stretch | 1600 - 1650 | Medium |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C-I | Stretch | 500 - 600 | Medium-Weak |
X-ray Diffraction for Solid-State Structure and Absolute Stereochemical Assignment (on derivatives)
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If 2-Cyclohepten-1-one, 2-iodo- can be obtained as a suitable crystalline solid, this technique could provide precise information on bond lengths, bond angles, and the conformation of the seven-membered ring. Studies on other cycloheptane derivatives have revealed that the flexible ring can adopt various conformations, such as chair and boat forms, and X-ray analysis would establish the preferred conformation in the crystal lattice. scispace.com
In cases where the parent compound does not crystallize well, it is common practice to prepare a derivative that is more amenable to crystallization. For example, reaction with a chiral derivatizing agent could not only facilitate crystallization but also allow for the determination of the absolute stereochemistry of any chiral centers that might be introduced into the molecule during subsequent reactions. The presence of the heavy iodine atom in the structure is advantageous for X-ray crystallography, as it scatters X-rays strongly, which can aid in solving the phase problem and refining the crystal structure. Several studies have successfully used X-ray crystallography to determine the structure of complex cycloheptane derivatives and other iodo-containing organic compounds. uni-saarland.denih.gov
Chromatographic Methods (Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the components of a mixture and are therefore vital for assessing the purity of 2-Cyclohepten-1-one, 2-iodo- and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. A sample of 2-Cyclohepten-1-one, 2-iodo- would be vaporized and passed through a GC column, where it would be separated from any impurities. The retention time provides a characteristic identifier, while the mass spectrometer detector provides a mass spectrum for the eluted compound, confirming its identity and the identity of any impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. For purity assessment, a small sample would be injected into the HPLC system, and the resulting chromatogram would show a major peak for the desired product and smaller peaks for any impurities. By using a UV detector, the strong absorbance of the α,β-unsaturated ketone chromophore can be exploited for sensitive detection. HPLC is also an excellent tool for monitoring the progress of a chemical reaction by taking small aliquots from the reaction mixture over time and analyzing the relative amounts of starting materials, intermediates, and products.
Computational and Theoretical Studies of 2 Cyclohepten 1 One, 2 Iodo Reactivity and Selectivity
Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. By calculating the electronic structure of molecules, DFT can map out the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products. This approach is instrumental in understanding the step-by-step processes of complex organic reactions.
For 2-iodo-2-cyclohepten-1-one, DFT calculations can provide detailed mechanistic insights into its various transformations. For instance, in transition metal-catalyzed reactions like Heck or Suzuki couplings, where the carbon-iodine bond is activated, DFT can be used to model the entire catalytic cycle. This includes key steps such as oxidative addition, migratory insertion, and reductive elimination. Studies on similar systems, such as the palladium-catalyzed intramolecular Heck reaction to form cycloheptenone derivatives, have successfully used DFT to elucidate the reaction pathway and determine the rate-determining step. researchgate.net
Furthermore, transition state analysis is a critical application of DFT. The transition state is the highest energy point along the reaction coordinate and acts as the bottleneck for the reaction. By locating and characterizing the geometry and energy of transition states, chemists can understand the factors that control reaction rates and selectivity. For reactions involving 2-iodo-2-cyclohepten-1-one, such as its participation in Michael additions or cycloadditions, DFT can be employed to:
Calculate the activation energies for competing reaction pathways.
Analyze the geometry of transition states to understand steric and electronic influences.
Investigate the role of catalysts or solvents in stabilizing or destabilizing transition states.
DFT calculations have been used to explore interactions in reactions involving iodoarenes, such as the formation of an electron-donor-acceptor (EDA) complex, which can be a key step in photoinduced reactions. acs.org This type of analysis would be directly applicable to understanding the light-induced transformations of 2-iodo-2-cyclohepten-1-one.
Molecular Modeling and Dynamics Simulations for Conformational Preference and Interaction Analysis
The seven-membered ring of 2-cyclohepten-1-one (B143340) is conformationally flexible, capable of adopting several non-planar shapes such as chair, boat, and twist-boat forms. The introduction of a bulky iodine atom at the C2 position, adjacent to the sp²-hybridized carbonyl carbon, introduces significant steric and electronic perturbations that influence the conformational equilibrium.
Molecular modeling techniques, particularly conformational searches using force fields or quantum mechanical methods, are essential for identifying the most stable conformers of 2-iodo-2-cyclohepten-1-one. Computational studies on the parent compound, 2-cyclohepten-1-one (also known as tropilene), have shown that it can exist in various forms, including chair, twist-boat, and half-chair conformations. kagawa-u.ac.jp A computational investigation reported that a twist-half-boat or twist-half-chair form is the most stable conformer. kagawa-u.ac.jp The presence of the large iodine substituent would likely alter the relative energies of these conformers, favoring those that minimize steric strain.
The table below, adapted from studies on the parent 2-cyclohepten-1-one, shows the relative energies of its principal conformers calculated at various levels of theory. kagawa-u.ac.jp For 2-iodo-2-cyclohepten-1-one, the relative energies would be modulated by the steric and electronic effects of the iodine atom.
Relative Gibbs Free Energy (ΔG) of 2-Cyclohepten-1-one Conformers
| Conformer Notation | B3LYP/6-31G(d) (kcal mol⁻¹) | B97-3c (kcal mol⁻¹) | M06-2X/6-311+G(d,p) (kcal mol⁻¹) | CCSD(T)/6-311+G(d,p) (kcal mol⁻¹) |
| ¹S₄ and ⁴S₁ | 0.8 | 0.4 | 0.1 | 0.00 |
| ⁶H₅ and ⁵H₆ | 0.0 | 0.0 | 0.1 | 0.46 |
| ⁷S₂,₃ and ₂,₃S₇ | 1.2 | 0.9 | 0.6 | 0.56 |
| Data adapted from Groenewald et al. and RCY's computational blog. The notation describes the specific twist and half-chair forms of the seven-membered ring. kagawa-u.ac.jp |
Molecular Dynamics (MD) simulations can further enhance this understanding by modeling the dynamic behavior of the molecule over time. MD simulations can reveal:
Quantum Chemical Calculations for Electronic Properties and Bonding Characteristics
Quantum chemical calculations are fundamental for describing the electronic structure, charge distribution, and bonding within a molecule. For 2-iodo-2-cyclohepten-1-one, these calculations can quantify the influence of the electron-withdrawing carbonyl group and the polarizable iodine atom on the enone system.
Methods like DFT and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) can be used to determine a range of electronic properties. researchgate.net Key characteristics that can be computed include:
Partial Atomic Charges: These reveal the charge distribution across the molecule. The analysis would likely show a partial positive charge on the carbonyl carbon and the β-carbon, indicating their electrophilicity, and a partial negative charge on the oxygen atom.
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The LUMO's location and energy indicate the most likely sites for nucleophilic attack, while the HOMO's location and energy relate to sites of electrophilic attack or oxidation.
Bond Order and Bond Lengths: These calculations can quantify the strength and nature of the C-I bond and the degree of conjugation within the enone system.
Calculable Electronic Properties of 2-Iodo-2-cyclohepten-1-one
| Property | Description | Significance |
| Partial Atomic Charges | Distribution of electron density on each atom. | Predicts sites for nucleophilic/electrophilic attack. |
| HOMO Energy & Location | Energy and spatial distribution of the highest occupied molecular orbital. | Indicates susceptibility to oxidation and reactivity with electrophiles. |
| LUMO Energy & Location | Energy and spatial distribution of the lowest unoccupied molecular orbital. | Indicates susceptibility to reduction and reactivity with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's electronic excitability and kinetic stability. |
| C-I Bond Dissociation Energy | The energy required to break the carbon-iodine bond homolytically. | Predicts the feasibility of radical reactions or oxidative addition in catalysis. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visually identifies electron-rich (red) and electron-poor (blue) regions. |
Quantum chemical studies on other iodine-containing species have demonstrated the accuracy of these methods in determining geometric structures and heats of formation, which are crucial for understanding stability and reactivity. rsc.org
Prediction of Reactivity and Selectivity through Computational Approaches
Building upon the foundational understanding of conformation and electronic properties, computational chemistry can be used to predict the outcome of chemical reactions. For a multifunctional molecule like 2-iodo-2-cyclohepten-1-one, which has multiple reactive sites (the carbonyl carbon, the β-carbon, and the C-I bond), predicting selectivity is crucial.
Computational approaches can predict both regioselectivity and stereoselectivity.
Regioselectivity: In reactions like Michael additions, a nucleophile could potentially attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). By calculating the activation energies for both pathways using DFT, researchers can predict which product will be favored under kinetic control. Similarly, in cross-coupling reactions, the C-I bond is the expected site of reactivity, a prediction that can be confirmed by comparing the activation barriers for reactions at different sites.
Stereoselectivity: Many reactions can produce stereoisomers. For example, the reduction of the carbonyl group can lead to two diastereomeric alcohols. Computational modeling of the transition states leading to each stereoisomer can predict the major product. This involves considering the approach of the reactant to the different faces of the cycloheptenone ring and calculating the energies of the respective transition states.
Structure-Activity Relationship (SAR) models can also be developed based on computational data to estimate reaction rate constants for a series of related compounds. mdpi.com By calculating descriptors for 2-iodo-2-cyclohepten-1-one, its reactivity in various atmospheric or synthetic reactions could be estimated. For example, the thermal rearrangement of related β-substituted enones has been shown to yield different annulation products, and understanding the factors that control this selectivity is a key area for computational study. cdnsciencepub.com
In Silico Design of Novel Transformations and Catalytic Systems
One of the most exciting frontiers in computational chemistry is the in silico design of new reactions and catalysts. Instead of relying solely on trial-and-error experimentation, computational screening can rapidly evaluate a large number of potential catalysts or reaction conditions to identify the most promising candidates for laboratory investigation.
For 2-iodo-2-cyclohepten-1-one, this approach could be applied to develop new, highly efficient transformations. The C-I bond makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. orgsyn.org Computational methods can be used to:
Screen Catalyst Libraries: A virtual library of ligands for a metal catalyst (e.g., palladium) can be screened to find which one provides the highest reaction rate or selectivity for a Suzuki, Heck, or Sonogashira coupling with 2-iodo-2-cyclohepten-1-one.
Design Novel Reactions: By exploring unconventional reaction pathways on the computer, it may be possible to discover entirely new transformations. For example, DFT calculations could explore the feasibility of a cascade reaction initiated by the activation of the C-I bond, followed by an intramolecular cyclization.
Optimize Reaction Conditions: The effect of different solvents, temperatures, and additives on a reaction's outcome can be simulated, helping to refine experimental conditions for optimal yield and selectivity.
The development of an "in silico tool box" for designing enantioselective reactions showcases the power of this approach. researchgate.net A hypothetical example for 2-iodo-2-cyclohepten-1-one could involve screening phosphine (B1218219) ligands for a palladium-catalyzed Suzuki coupling.
Hypothetical In Silico Screening of Ligands for a Suzuki Coupling Reaction
| Ligand | Catalyst System | Predicted Activation Energy (kcal mol⁻¹) | Predicted Selectivity (%) |
| Triphenylphosphine (B44618) (PPh₃) | Pd(PPh₃)₄ | 22.5 | 90 |
| Tricyclohexylphosphine (PCy₃) | Pd₂(dba)₃ / PCy₃ | 20.1 | 95 |
| XPhos | Pd₂(dba)₃ / XPhos | 18.7 | >99 |
| SPhos | Pd₂(dba)₃ / SPhos | 19.2 | >99 |
| This table is illustrative and represents the type of data that could be generated from a computational screening study to guide catalyst selection. |
Through these predictive and design-oriented computational studies, the synthetic utility of 2-iodo-2-cyclohepten-1-one can be fully explored and expanded, paving the way for its use in the efficient construction of complex molecular architectures.
Future Research Perspectives and Challenges for 2 Cyclohepten 1 One, 2 Iodo Chemistry
Sustainable and Environmentally Benign Synthesis Methodologies
A primary challenge in the broader application of 2-iodo-2-cyclohepten-1-one is the development of sustainable and environmentally friendly synthetic routes. Traditional methods for the synthesis of α-iodoenones can rely on harsh reagents and solvents. Future research will likely focus on greener alternatives that minimize waste and environmental impact.
Key areas of development include:
Catalytic Systems: The use of molecular iodine with catalytic amounts of amines represents a step towards more sustainable synthesis of α-iodoenones. elsevierpure.com Further research into transition-metal-free dehydrogenation of ketones, followed by iodination, could provide an atom-economical route to the cycloheptenone precursor. rsc.orgresearchgate.net
Green Oxidants: Exploring eco-friendly oxidants is crucial. Sodium percarbonate, a stable and inexpensive commercial oxidant, has been used for the oxidative iodination of arenes and presents a promising avenue for the synthesis of iodo-enones, potentially replacing less desirable reagents. nih.gov Similarly, systems like 2-iodoxybenzoic acid (IBX)/I₂ in water offer a green method for synthesizing α-iodoketones from alkenes. mdpi.com
Aqueous Media: Conducting reactions in water is a cornerstone of green chemistry. The development of water-compatible iodination protocols, perhaps catalyzed by copper iodide (CuI) under aerobic conditions, could significantly improve the environmental profile of 2-iodo-2-cyclohepten-1-one synthesis. mdpi.com
The table below summarizes potential green synthesis strategies applicable to 2-iodo-2-cyclohepten-1-one.
| Strategy | Reagents/Catalysts | Solvent | Advantages |
| Catalytic Iodination | I₂ / Catalytic Amines | Various Organic | Reduced reagent loading |
| Oxidative Iodination | I₂ or KI / Sodium Percarbonate | Acetic Acid / Water | Eco-friendly, cheap, stable oxidant nih.gov |
| Tandem Dehydrogenation-Iodination | I₂/KI/DMSO | DMSO | Transition-metal-free, mild oxidant researchgate.net |
| Aqueous Synthesis | I₂ / IBX or CuI Catalyst | Water | Environmentally benign solvent mdpi.com |
Development of Highly Enantioselective and Diastereoselective Transformations
The creation of chiral centers with high precision is a paramount goal in modern organic synthesis. For 2-iodo-2-cyclohepten-1-one, its prochiral nature and multiple reactive sites offer numerous opportunities for asymmetric transformations, yet achieving high levels of stereocontrol remains a significant challenge.
Future research will need to address:
Enantioselective Functionalization: Adapting strategies like the redox-relay Heck reaction, which has been successfully used for the enantioselective synthesis of δ-functionalized cycloheptenones, is a promising direction. nih.govnih.gov This would allow for the direct preparation of chiral derivatives from the unsaturated cyclic core.
Chiral Catalysts: The use of chiral catalysts that can differentiate between the enantiotopic faces of the cycloheptenone ring is essential. This could involve chiral organocatalysts, which can form chiral enamines or iminium ions, or chiral transition-metal complexes. nih.govyoutube.com The development of asymmetric domino reactions, where multiple bonds and stereocenters are formed in a single operation, would be particularly powerful. rsc.org
Hypervalent Iodine Chemistry: Employing chiral hypervalent iodine reagents offers a metal-free approach to asymmetric synthesis. These reagents can induce enantioselective oxidative rearrangements and other transformations, providing a direct pathway to enantioenriched products. nih.gov
Photochemical Methods: Enantioselective photochemical generation of transient, twisted cycloheptenone isomers has been demonstrated, which can then be trapped in subsequent reactions. nih.gov Applying this concept to 2-iodo-2-cyclohepten-1-one could unlock novel stereoselective pathways.
The challenge lies in designing catalyst systems that are not only effective for the cycloheptenone scaffold but also tolerant of the iodo-substituent, which can potentially interact with or deactivate certain catalysts.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers enhanced safety, reproducibility, and scalability. Integrating the chemistry of 2-iodo-2-cyclohepten-1-one with these modern technologies is a key area for future development.
Perspectives and challenges include:
Continuous Flow Synthesis: Flow chemistry is particularly well-suited for handling reactive intermediates and performing reactions under high pressure or temperature with improved control. thieme-connect.de A significant opportunity lies in developing a continuous-flow process for the synthesis of the compound itself, potentially telescoping multiple steps. For example, multi-step flow procedures have been developed for generating cyclic iodonium (B1229267) salts, a related class of hypervalent iodine compounds, demonstrating the feasibility of such approaches. beilstein-journals.org
Automated Synthesis Platforms: Automated synthesizers using pre-filled reagent cartridges are becoming more accessible, enabling rapid reaction optimization and library synthesis. youtube.com An important goal would be to develop standardized protocols and cartridges for key transformations of 2-iodo-2-cyclohepten-1-one, such as Suzuki or Sonogashira couplings. This would accelerate the exploration of its chemical space by non-specialist users. chemrxiv.org
Library Synthesis: The combination of flow chemistry and automation is ideal for the rapid assembly of compound libraries for drug discovery and materials science. nih.gov By immobilizing 2-iodo-2-cyclohepten-1-one on a solid support or using it as a central scaffold in a flow system, diverse derivatives could be generated efficiently.
A major challenge will be managing the solubility of reagents and catalysts in flow systems and preventing reactor fouling, especially in multi-step sequences.
Discovery of Novel Reactivity Modes and Catalytic Systems for Challenging Transformations
The vinyl iodide and enone functionalities in 2-iodo-2-cyclohepten-1-one provide a rich playground for discovering new reactions. While its role in cross-coupling is established, exploring unconventional reactivity is a major frontier. wikipedia.org
Future research could focus on:
Hypervalent Iodine Intermediates: The oxidation of the iodine atom in 2-iodo-2-cyclohepten-1-one can generate vinyl-λ³-iodanes (vinyl iodonium salts), which are highly reactive electrophiles. umn.edu These intermediates can participate in reactions not accessible to the parent vinyl iodide, such as nucleophilic substitution via an addition-elimination mechanism. umn.edu
Transition-Metal-Free Couplings: Developing new catalytic systems that bypass the need for precious transition metals is a key goal for sustainable chemistry. Recently developed borylative, transition-metal-free couplings of vinyl iodides offer a new way to functionalize the molecule stereoselectively. rsc.org
Photochemical and Radical Reactions: The relatively weak carbon-iodine bond makes 2-iodo-2-cyclohepten-1-one a potential precursor for vinyl radicals under photochemical or radical-initiating conditions. Such intermediates could undergo novel cyclization or addition reactions, as demonstrated by the photoinduced electron transfer (PET) mediated cyclization of α-iodo enones. rsc.org
Novel Catalytic Systems: The development of high-performance catalysts, such as quaternary ammonium (B1175870) hypoiodite (B1233010) catalysts for dearomatization, showcases the potential for iodine-based catalysis in complex transformations. researchgate.net Applying such innovative catalytic concepts to the cycloheptenone system could unlock new synthetic pathways.
The primary challenge is to control the regioselectivity and chemoselectivity of these new transformations, given the multiple reactive sites within the molecule (the carbonyl group, the double bond, and the carbon-iodine bond).
Exploration of Complex Chemical Space via Advanced Derivatives and Analogues
The ultimate value of 2-iodo-2-cyclohepten-1-one lies in its ability to serve as a starting point for the synthesis of diverse and complex molecules. Systematically exploring the "chemical space" accessible from this building block is a long-term goal with significant implications for drug discovery and materials science. nih.gov
Strategies for this exploration include:
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules, often inspired by natural products. pitt.edu Using 2-iodo-2-cyclohepten-1-one as a starting scaffold, a series of divergent reactions (e.g., cross-couplings, cycloadditions, ring expansions/contractions) could be employed to rapidly generate a wide range of unique molecular skeletons.
Virtual and Make-on-Demand Spaces: Computational tools can be used to enumerate vast virtual libraries of potential derivatives. emolecules.com By combining this with automated synthesis, promising compounds identified in silico can be rapidly synthesized on demand for biological testing, accelerating the discovery process. mdpi.combiosolveit.de
Synthesis of Complex Scaffolds: The compound is a precursor to functionalized seven-membered rings, a common motif in natural products. Its versatile reactivity can be harnessed to build complex polycyclic systems. For instance, the products of functionalization reactions, such as those from redox-relay Heck couplings, can serve as advanced intermediates for the synthesis of biologically active targets. nih.govnih.gov The vinyl iodide moiety is a linchpin for this exploration, enabling a wide array of C-C and C-heteroatom bond-forming reactions, as summarized in the table below.
| Reaction Type | Coupling Partner | Bond Formed | Significance |
| Suzuki Coupling | Boronic Acids/Esters | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Access to aryl, heteroaryl, and alkyl derivatives wikipedia.org |
| Sonogashira Coupling | Terminal Alkynes | C(sp²)-C(sp) | Synthesis of conjugated enynes wikipedia.org |
| Heck Coupling | Alkenes | C(sp²)-C(sp²) | Formation of substituted dienes wikipedia.org |
| Stille Coupling | Organostannanes | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Tolerant of many functional groups wikipedia.org |
| Buchwald-Hartwig Amination | Amines | C(sp²)-N | Synthesis of enamines and related structures |
| Borylative Coupling | Nucleophiles/Alkenes | C-B / C-C | Access to versatile boronic ester derivatives rsc.org |
The main challenge in exploring this chemical space is developing robust and general reaction conditions that are applicable to a wide range of substrates, allowing for the reliable construction of large and diverse compound libraries.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-iodo-2-cyclohepten-1-one, and how can purity be validated?
- Synthesis : The compound can be synthesized via electrophilic iodination of 2-cyclohepten-1-one using iodine monochloride (ICl) in a dichloromethane solvent under anhydrous conditions. Temperature control (0–5°C) is critical to minimize side reactions.
- Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Cross-validate with -NMR to confirm the absence of unreacted starting materials (e.g., cycloheptenone peaks at δ 6.2 ppm for the conjugated ketone). Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities .
Q. How can the thermal stability of 2-iodo-2-cyclohepten-1-one be assessed under varying experimental conditions?
- Method : Conduct thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert atmosphere (N) to determine decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
- Data Interpretation : A sharp mass loss >150°C may indicate iodine dissociation. Compare with NIST thermal data for analogous iodinated ketones (e.g., 2-iodocyclohexenone) to contextualize stability trends .
Q. What spectroscopic techniques are most effective for characterizing 2-iodo-2-cyclohepten-1-one?
- Key Techniques :
- IR Spectroscopy : Confirm C=O stretch (~1700 cm) and C-I stretch (~500 cm).
- NMR : -NMR should show deshielded carbonyl carbon (~200 ppm) and iodine-induced splitting in -NMR signals.
- X-ray Crystallography : Resolve iodine’s steric effects on the cycloheptenone ring geometry (if crystalline samples are obtainable).
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of 2-iodo-2-cyclohepten-1-one in cross-coupling reactions?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for iodolactonization or Suzuki-Miyaura coupling pathways. Analyze transition states for iodine dissociation or oxidative addition steps.
- Validation : Compare computed -NMR shifts with experimental data using gauge-independent atomic orbital (GIAO) methods. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions in reported reactivity data for 2-iodo-2-cyclohepten-1-one across solvents?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled solvent studies. For example:
- Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents in nucleophilic substitution reactions.
- Quantify rate constants via kinetic assays (UV-Vis monitoring at 300 nm for iodine release).
Q. How can surface-adsorption behavior of 2-iodo-2-cyclohepten-1-one impact its catalytic applications?
- Experimental Design : Employ quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on metal oxides (e.g., SiO, TiO). Compare with computational models (e.g., Langmuir isotherms).
- Advanced Imaging : Use scanning tunneling microscopy (STM) under ultra-high vacuum to resolve iodine-substrate interactions at atomic resolution .
Methodological Considerations
- Data Reliability : Address limitations in experimental reproducibility by documenting batch-specific impurities (e.g., residual iodine via iodometric titration) and validating instruments with certified reference materials (CRMs) .
- Ethical Compliance : Ensure waste streams containing iodine are neutralized with sodium thiosulfate before disposal, adhering to institutional safety protocols .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
